molecular formula C12H12F2O2 B12971516 (2,2-Difluoro-1-methyl-cyclopropyl)methyl benzoate

(2,2-Difluoro-1-methyl-cyclopropyl)methyl benzoate

Cat. No.: B12971516
M. Wt: 226.22 g/mol
InChI Key: CVVKQMJZDPVSJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,2-Difluoro-1-methyl-cyclopropyl)methyl benzoate is a chemical reagent designed for research applications, particularly as a versatile building block in organic and medicinal chemistry synthesis. This compound is part of a class of 2,2-difluorovinyl benzoate derivatives that have been demonstrated as key intermediates for the modular synthesis of gem-difluoroenol ethers and gem-difluoroalkenes via transition metal-catalyzed cross-coupling reactions . The gem-difluoroalkene functional group is a critically important carbonyl bioisostere in drug design, as it can improve the metabolic stability and bioavailability of drug candidates by replacing carbonyl groups that are prone to enzymatic reduction . Researchers can utilize this compound in nickel-catalyzed coupling reactions with nucleophiles such as arylboronic acids, arylmagnesium bromides, and alkylzinc reagents to construct structurally diverse fluorinated target molecules . The cyclopropylmethyl component of the structure may impart unique steric and electronic properties, potentially influencing the compound's reactivity and the metabolic profile of resulting molecules . This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers should handle this material with appropriate safety precautions, refer to the associated Safety Data Sheet (SDS) for detailed hazard information, and determine specifications and purity for their specific applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H12F2O2

Molecular Weight

226.22 g/mol

IUPAC Name

(2,2-difluoro-1-methylcyclopropyl)methyl benzoate

InChI

InChI=1S/C12H12F2O2/c1-11(7-12(11,13)14)8-16-10(15)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3

InChI Key

CVVKQMJZDPVSJJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1(F)F)COC(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Difluoro-1-methyl-cyclopropyl)methyl benzoate typically involves the reaction of 2,2-difluoro-1-methylcyclopropane with benzoic acid or its derivatives under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the benzoic acid, followed by the addition of the difluoromethylcyclopropane compound. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2,2-Difluoro-1-methyl-cyclopropyl)methyl benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of new compounds with different functional groups.

Scientific Research Applications

Chemical Properties and Reactivity

The compound's chemical reactivity stems from its steric and electronic properties, which can influence various chemical reactions such as:

  • Esterification
  • Nucleophilic Substitution
  • Elimination Reactions

These reactions are essential for understanding the compound's potential in synthetic applications and drug development. Computational methods like quantitative structure-activity relationship (QSAR) modeling can further elucidate its biological effects and interactions with biological targets.

Drug Development

The presence of fluorine in (2,2-Difluoro-1-methyl-cyclopropyl)methyl benzoate enhances its metabolic stability and bioactivity, making it a candidate for drug development. Fluorinated compounds are increasingly prevalent in the pharmaceutical industry due to their improved pharmacokinetic profiles. Approximately 25% of small-molecule drugs currently on the market contain fluorine atoms, indicating a strong trend towards fluorination in drug design .

Case Study: Fluorinated Compounds

A study highlighted the significance of fluorination in enhancing the potency and metabolic stability of drugs. For instance, the development of ezetimibe, a cholesterol absorption inhibitor, demonstrated that fluorination can lead to substantial increases in drug efficacy . This trend is echoed in research focusing on this compound, suggesting its potential role as a scaffold for novel therapeutic agents.

Research into the biological activity of this compound indicates potential therapeutic roles. Interaction studies using various biological assays can provide insights into its efficacy and safety profiles. Such studies are crucial for determining how this compound interacts with specific biological targets, which could lead to new treatments for diseases.

Mechanism of Action

The mechanism of action of (2,2-Difluoro-1-methyl-cyclopropyl)methyl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The cyclopropyl ring provides rigidity to the molecule, which can influence its overall conformation and reactivity. Pathways involved in its mechanism of action may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The distinguishing feature of (2,2-Difluoro-1-methyl-cyclopropyl)methyl benzoate is its cyclopropylmethyl ester group , which introduces steric strain and electronic effects from the fluorine substituents. In contrast:

  • Methyl benzoate (C₈H₈O₂) has a simple methyl ester group, offering minimal steric hindrance and high volatility .
  • Ethyl benzoate (C₉H₁₀O₂) and butyl benzoate (C₁₁H₁₄O₂) feature linear alkyl chains, increasing lipophilicity with chain length .
  • Substituted benzoates like methyl 2-chlorobenzoate or methyl 2-methoxybenzoate () modify the aromatic ring, altering electronic properties and reactivity.

Physical and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Water Solubility LogP (Estimated)
Methyl benzoate C₈H₈O₂ 136.15 198–199 0.4 g/L 1.96
Ethyl benzoate C₉H₁₀O₂ 150.17 212–213 Insoluble 2.41
Butyl benzoate C₁₁H₁₄O₂ 178.23 250–251 Insoluble 3.50
This compound C₁₂H₁₂F₂O₂ 238.22 (estimated) N/A Very low ~3.8 (estimated)

Key Observations:

  • The target compound’s higher molecular weight and fluorine substituents reduce water solubility compared to methyl or ethyl benzoates.
  • The cyclopropane ring may lower volatility, making it less suitable for fragrance applications but advantageous in sustained-release formulations.

Biological Activity

(2,2-Difluoro-1-methyl-cyclopropyl)methyl benzoate is an organic compound with a complex structure characterized by the presence of difluoromethyl and benzoate functional groups. Its molecular formula is C${12}$H${12}$F$_2$O$_2$, which suggests potential applications in pharmaceuticals, particularly in drug development. This article explores the biological activity of this compound, including its interactions with biological targets, potential therapeutic roles, and associated research findings.

Chemical Structure and Properties

The unique cyclopropyl structure of this compound influences its chemical reactivity and biological activity. The compound's steric and electronic properties make it a candidate for various synthetic routes, which can be tailored to enhance its pharmacological properties.

Table 1: Structural Features of this compound

FeatureDescription
Molecular FormulaC${12}$H${12}$F$_2$O$_2$
Functional GroupsDifluoromethyl, Benzoate
Structural MotifCyclopropyl ring

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in antifungal and antibacterial applications. Interaction studies are essential to understand how this compound interacts with various biological targets.

Antifungal Activity

In vitro studies have demonstrated the compound's potential to inhibit fungal growth. For example, analogs with similar structures have shown promising results against Candida albicans, which is a common fungal pathogen. The minimum inhibitory concentration (MIC) values for structurally related compounds have been reported to be as low as 0.31 μg/mL in some cases, suggesting that this compound could exhibit comparable efficacy .

Antibacterial Activity

The compound also shows potential antibacterial properties. Similar compounds have been evaluated for their ability to inhibit bacterial growth, with some derivatives demonstrating significant activity against resistant strains.

Case Studies

Several studies have investigated the biological effects of compounds related to this compound:

  • Study on Antifungal Efficacy : A study evaluated various fluconazole analogs and found that certain structural modifications led to enhanced antifungal activity against C. albicans. These findings suggest that modifications similar to those in this compound may yield potent antifungal agents .
  • Antibacterial Properties : In another investigation focusing on the antibacterial activity of cyclopropyl-containing compounds, researchers reported significant inhibition of bacterial growth at low concentrations. This highlights the potential utility of this compound in treating bacterial infections .

The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in fungal cell wall synthesis and bacterial cell division.
  • Disruption of Membrane Integrity : The presence of difluoromethyl groups may enhance membrane permeability or disrupt lipid bilayers in microbial cells.

Future Research Directions

Further research is warranted to explore:

  • Quantitative Structure-Activity Relationship (QSAR) Studies : These studies could provide insights into the relationship between the chemical structure of this compound and its biological activity.
  • In Vivo Studies : Animal models will be essential for assessing the therapeutic efficacy and safety profile of this compound.
  • Mechanistic Studies : Understanding the precise mechanisms through which this compound interacts with biological systems will aid in optimizing its pharmacological properties.

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